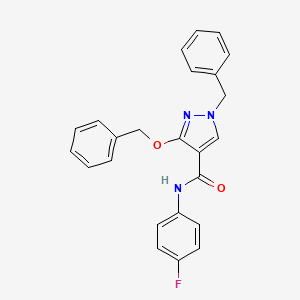
1-benzyl-3-(benzyloxy)-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(benzyloxy)-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O2 and its molecular weight is 401.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-benzyl-3-(benzyloxy)-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Synthesis
The chemical structure of this compound includes a pyrazole ring with multiple substituents that enhance its biological activity. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.
- Benzylation : The pyrazole is benzylated using benzyl bromide in the presence of a base.
- Benzyloxy Group Introduction : This involves reacting the benzylated pyrazole with benzyl alcohol under acidic conditions.
- Fluorophenyl Substitution : The final step incorporates the 4-fluorophenyl group via nucleophilic substitution.
Anti-inflammatory Activity
Research has shown that compounds in the pyrazole class can exhibit significant anti-inflammatory effects. For instance, studies have reported that derivatives similar to this compound demonstrate inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations around 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The compound has shown promise as an anticancer agent. A recent study evaluated a series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives for their ability to inhibit MEK (Mitogen-Activated Protein Kinase), which is crucial in cancer signaling pathways. Among these derivatives, one exhibited an IC50 value of 91 nM for MEK1 and a GI50 value of 0.26 µM against A549 lung cancer cells . This suggests that this compound may also possess similar properties.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds with structural similarities have been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, certain analogs have shown effectiveness against E. coli and Staphylococcus aureus, indicating that this compound could be beneficial in treating infections caused by resistant strains .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can modulate receptors associated with pain and inflammation.
- Signal Transduction Pathway Interference : By affecting MAPK pathways, it may prevent cancer cell growth and survival.
Data Summary Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Anticancer | MEK inhibition | |
| Antimicrobial | Activity against E. coli |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- A study on anti-inflammatory activity demonstrated that specific compounds could reduce edema significantly in animal models.
- In vitro tests on cancer cell lines revealed that certain derivatives could induce apoptosis in malignant cells while sparing normal cells.
特性
IUPAC Name |
1-benzyl-N-(4-fluorophenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c25-20-11-13-21(14-12-20)26-23(29)22-16-28(15-18-7-3-1-4-8-18)27-24(22)30-17-19-9-5-2-6-10-19/h1-14,16H,15,17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOFONOTGCOHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














